ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

Catalog No.
S2918289
CAS No.
864925-78-0
M.F
C21H19N3O6S
M. Wt
441.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-2-amido)-4H...

CAS Number

864925-78-0

Product Name

ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

IUPAC Name

ethyl 3-carbamoyl-2-[(4-oxochromene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate

Molecular Formula

C21H19N3O6S

Molecular Weight

441.46

InChI

InChI=1S/C21H19N3O6S/c1-2-29-21(28)24-8-7-12-16(10-24)31-20(17(12)18(22)26)23-19(27)15-9-13(25)11-5-3-4-6-14(11)30-15/h3-6,9H,2,7-8,10H2,1H3,(H2,22,26)(H,23,27)

InChI Key

FYCJMDKIYHRFIU-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=O)C4=CC=CC=C4O3

solubility

not available
  • Kinase Inhibition

    The molecule contains a hinge-binding moiety (thiophene ring fused with pyridine) which is a common feature in kinase inhibitors []. Research could investigate if this compound has inhibitory activity against specific kinases.

  • Antimicrobial Activity

    The presence of the heterocyclic rings (thieno[2,3-c]pyridine and chromene) suggests potential for antimicrobial activity. Studies could explore its effectiveness against bacteria or fungi [, ].

  • Drug Discovery Scaffold

    The unique combination of functional groups in this molecule could be a valuable scaffold for further drug discovery efforts. Researchers could use this as a starting point to design and synthesize analogs with improved potency and selectivity for specific targets.

Ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound characterized by a unique molecular structure that integrates multiple functional groups. This compound features a thieno[2,3-c]pyridine core fused with a chromene moiety and an amide group, providing it with potential bioactivity and chemical versatility. The presence of the ethyl carbamoyl group and the chromene derivative suggests its possible use in medicinal chemistry, particularly in the development of therapeutic agents.

Typical for its structural components:

  • Amidation Reactions: The amide functional group can undergo hydrolysis or be involved in coupling reactions with other amines.
  • Cycloaddition Reactions: The chromene structure allows for cycloaddition reactions, which can lead to the formation of new cyclic compounds.
  • Nucleophilic Substitution: The ethyl ester can be hydrolyzed to yield carboxylic acid derivatives, which can further react with nucleophiles.

These reactions highlight the compound's potential for further derivatization and functionalization, making it a valuable intermediate in organic synthesis.

Ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has been studied for its biological activities, particularly its antiviral properties. Research indicates that compounds with similar structures exhibit significant activity against various viruses, including respiratory syncytial virus (RSV) . The integration of thieno[2,3-c]pyridine and chromene moieties is believed to enhance their interaction with biological targets due to their planar structures and ability to form hydrogen bonds.

The synthesis of ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can be achieved through several methods:

  • Multicomponent Reactions: These involve the simultaneous reaction of three or more reactants to form the desired compound in one pot. This method is efficient and reduces the number of purification steps required.
  • Condensation Reactions: Starting materials such as 4-hydroxycoumarin and thieno[2,3-c]pyridine derivatives can be condensed in the presence of suitable catalysts to form the target compound.
  • Functional Group Modification: Existing compounds can be modified through selective functional group transformations to introduce necessary substituents.

Recent studies have demonstrated successful synthesis routes that utilize microwave-assisted techniques for increased efficiency .

This compound holds promise in various applications:

  • Pharmaceutical Development: Due to its potential antiviral activity and structural complexity, it could serve as a lead compound for developing new antiviral drugs.
  • Fluorescent Probes: The unique chromene structure lends itself to applications in fluorescence imaging and detection systems.
  • Material Science: Its chemical properties may allow for use in creating advanced materials with specific electronic or optical properties.

Interaction studies involving ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate have focused on its binding affinity to various biological targets. Preliminary data suggest that it may interact favorably with viral proteins and enzymes involved in viral replication processes. Such interactions could elucidate mechanisms of action and guide further modifications to enhance efficacy.

Several compounds share structural similarities with ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate:

Compound NameStructure FeaturesUnique Characteristics
Ethyl 6-boc-2-amino-4,7-dihydro-5h-thieno[2,3-c]pyridine-3-carboxylateThieno[2,3-c]pyridine coreContains a Boc protecting group
Coumarin DerivativesChromene backboneKnown for their fluorescence properties
Thienopyridine CompoundsPyridine fused with thiopheneExhibits diverse pharmacological activities

The uniqueness of ethyl 3-carbamoyl-2-(4-oxo-4H-chromene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate lies in its dual functionality as both an antiviral agent and a potential fluorescent probe due to its intricate structure combining both chromene and thienopyridine elements.

XLogP3

2.2

Dates

Last modified: 08-17-2023

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